molecular formula C8H5F4NO B8053245 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No.: B8053245
M. Wt: 207.12 g/mol
InChI Key: YWXBJOVMOFCKAO-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a fluorine atom at position 3, a trifluoromethyl (-CF₃) group at position 5, and an ethanone (-COCH₃) moiety at position 2. This compound is of significant interest in medicinal chemistry due to its structural role in neuroleptic agents, as evidenced by its inclusion in the World Health Organization’s International Nonproprietary Name (INN) list for a neuroleptic drug . The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, making it a versatile scaffold for drug design.

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXBJOVMOFCKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms enhances the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine Analogues

  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 2231675-30-0): This analogue replaces the fluorine at position 3 with chlorine. For instance, chlorine’s inductive effect may reduce the pyridine ring’s basicity compared to the fluorine-substituted parent compound .
  • 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone (CAS: 1256819-31-4): This compound features chlorine at position 3 and fluorine at position 5. Safety data indicate higher acute toxicity (GHS Hazard Statements: H302, H315, H319, H335) compared to the target compound, suggesting that chloro-substituted derivatives may pose greater safety risks .

Positional Isomerism

  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: A regioisomer with substituents at positions 2 (chlorine) and 5 (fluorine). The altered substitution pattern modifies the molecule’s dipole moment and electronic distribution, which could influence solubility and receptor binding .

Functional Group Modifications

  • 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol (CAS: 1805874-45-6): The ethanone group is reduced to ethanol (-CH₂OH).
  • {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)phenyl]methanone: A structurally complex derivative incorporating a piperazine and methanesulfonyl group. The addition of these moieties enhances binding to serotonin and dopamine receptors, a key feature in its neuroleptic classification .

Data Tables Highlighting Key Comparisons

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone C₈H₄F₄NO 221.12 F (C3), CF₃ (C5), COCH₃ (C2) 2.1
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone C₈H₂ClF₆NO 277.55 Cl (C3), CF₃ (C5), COCF₃ (C2) 3.4
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol C₈H₆F₄NO 223.13 F (C3), CF₃ (C5), CH₂OH (C2) 1.5

*LogP values estimated using fragment-based methods.

Biological Activity

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS Number: 1260763-90-3) is a fluorinated organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C8H7F4NOC_8H_7F_4NO, with a molecular weight of 209.14 g/mol. Its structure consists of a pyridine ring substituted with trifluoromethyl and fluorine groups, which significantly influence its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number1260763-90-3
Molecular FormulaC8H7F4NO
Molecular Weight209.14 g/mol
Purity≥95%

Biological Activity Overview

Research indicates that fluorinated compounds, particularly those containing trifluoromethyl groups, exhibit diverse biological activities including antibacterial, antiviral, and anticancer properties. The specific biological activities of this compound are discussed below.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of fluorinated compounds. For instance, research shows that related trifluoromethyl pyridine derivatives exhibit significant inhibition against various bacterial strains:

  • Staphylococcus aureus : MIC = 1.25 mg/mL
  • Klebsiella pneumoniae : MIC = 0.625 mg/mL

These findings suggest that the presence of fluorine atoms may enhance the interaction with microbial targets, leading to increased potency.

Antiviral Activity

The antiviral potential of similar fluorinated compounds has been documented in several studies. For example, compounds in this class have demonstrated effectiveness against viruses such as Chikungunya and Human cytomegalovirus:

  • Chikungunya Virus : IC50 = 0.44 µM
  • Human Cytomegalovirus : EC50 = 0.126 nM

These results indicate that this compound may possess similar antiviral properties.

Anticancer Activity

Fluorinated compounds often show promise in cancer research due to their ability to interfere with cellular processes. In vitro studies have demonstrated that certain derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance:

  • A549 (lung cancer) : IC50 values indicate significant cytotoxicity.

Further investigations into the mechanisms of action reveal that these compounds may induce cell cycle arrest and activate apoptotic pathways through upregulation of specific proteins such as p21.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The trifluoromethyl group enhances binding affinity to target enzymes involved in metabolic pathways.
  • Disruption of Membrane Integrity : Fluorinated compounds can alter membrane fluidity and permeability, leading to cell lysis.
  • Inhibition of Protein Aggregation : Studies have shown that organofluorine compounds can inhibit amyloid fibrillation, which is crucial in neurodegenerative diseases.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various fluorinated compounds against Chikungunya virus, derivatives similar to this compound were tested for their ability to inhibit viral replication in vitro. The results indicated a dose-dependent response, with significant reductions in viral load at concentrations as low as 0.44 µM.

Case Study 2: Anticancer Potential

A recent investigation focused on the anticancer properties of pyridine derivatives demonstrated that treatment with these compounds resulted in a marked decrease in cell viability in A549 lung cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting a potential therapeutic role for this class of compounds.

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